molecular formula C14H11NO5 B6341674 4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid CAS No. 1148027-27-3

4'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B6341674
CAS No.: 1148027-27-3
M. Wt: 273.24 g/mol
InChI Key: JRCHIGXFSBNLCP-UHFFFAOYSA-N
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Description

4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a methoxy group at the 4’ position, a nitro group at the 6 position, and a carboxylic acid group at the 2 position on the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 4’-methoxy-[1,1’-biphenyl]-2-carboxylic acid using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6 position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Acid chlorides or anhydrides for esterification; amines for amidation.

Major Products Formed

    Oxidation: Formation of 4’-methoxy-6-nitro-[1,1’-biphenyl]-2-aldehyde or 4’-methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid.

    Reduction: Formation of 4’-methoxy-6-amino-[1,1’-biphenyl]-2-carboxylic acid.

    Substitution: Formation of esters or amides depending on the reagents used.

Scientific Research Applications

4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-4’-nitro-1,1’-biphenyl: Similar structure but lacks the carboxylic acid group.

    4-Methoxy-1,1’-biphenyl: Lacks both the nitro and carboxylic acid groups.

    4-Nitro-1,1’-biphenyl: Lacks the methoxy and carboxylic acid groups.

Uniqueness

4’-Methoxy-6-nitro-[1,1’-biphenyl]-2-carboxylic acid is unique due to the presence of all three functional groups (methoxy, nitro, and carboxylic acid) on the biphenyl structure. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

2-(4-methoxyphenyl)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO5/c1-20-10-7-5-9(6-8-10)13-11(14(16)17)3-2-4-12(13)15(18)19/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCHIGXFSBNLCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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